5-(Prop-2-YN-1-YL)tetradecan-6-one

Physicochemical Properties Lipophilicity Positional Isomerism

5-(Prop-2-YN-1-YL)tetradecan-6-one (CAS 57808-13-6) is a long-chain alkynone with the molecular formula C17H30O and a molecular weight of 250.4 g/mol. Characterized by a terminal alkyne group at the 5-position and a ketone at the 6-position on a tetradecane backbone, this compound serves as a versatile bifunctional building block.

Molecular Formula C17H30O
Molecular Weight 250.4 g/mol
CAS No. 57808-13-6
Cat. No. B14611325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-2-YN-1-YL)tetradecan-6-one
CAS57808-13-6
Molecular FormulaC17H30O
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C(CCCC)CC#C
InChIInChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3
InChIKeyPCVQDRSAEPNYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Prop-2-YN-1-YL)tetradecan-6-one (CAS 57808-13-6): Sourcing a Long-Chain Alkynone for Advanced Organic Synthesis


5-(Prop-2-YN-1-YL)tetradecan-6-one (CAS 57808-13-6) is a long-chain alkynone with the molecular formula C17H30O and a molecular weight of 250.4 g/mol [1]. Characterized by a terminal alkyne group at the 5-position and a ketone at the 6-position on a tetradecane backbone, this compound serves as a versatile bifunctional building block. Its high lipophilicity (XLogP3-AA of 6) and specific substitution pattern differentiate it for applications requiring a balance of hydrophobic character and dual reactivity for convergent synthesis or bioconjugation [1][2].

Why a Generic Long-Chain Alkynone Cannot Replace 5-(Prop-2-YN-1-YL)tetradecan-6-one


The strategic value of 5-(Prop-2-YN-1-YL)tetradecan-6-one lies in its exact substitution pattern, which cannot be replicated by simple long-chain alkynone alternatives. The position of the ketone relative to the terminal alkyne dictates the compound's reactivity profile, lipophilicity, and spatial orientation in subsequent reactions [1]. Swapping this compound for a positional isomer, such as 8-prop-2-ynyl-tetradecan-7-one, alters the distance between functional groups, which can critically affect intramolecular interactions, metal-chelation geometries in asymmetric catalysis, and the physicochemical properties of final click-chemistry conjugates. Similarly, replacing it with a saturated analog removes the alkyne handle essential for Huisgen cycloaddition, a key ligation strategy. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences that impact both procurement and research outcomes.

Quantitative Differentiation of 5-(Prop-2-YN-1-YL)tetradecan-6-one Against its Closest Analogs


Predicted Hydrophobicity Shift Compared to a Positional Isomer

The predicted octanol-water partition coefficient (XLogP3-AA) for 5-(Prop-2-YN-1-YL)tetradecan-6-one is 6.0 [1]. In contrast, its positional isomer, 8-prop-2-ynyl-tetradecan-7-one, has a distinctly lower predicted LogP of 5.1, based on its identical molecular formula but different substitution pattern, as reported in its PubChem record [2]. This quantitative difference in lipophilicity highlights how the position of the polar ketone group relative to the hydrophobic alkyl and alkyne chains significantly alters the compound's partition behavior.

Physicochemical Properties Lipophilicity Positional Isomerism

Differentiation in Boiling Point from a Positional Isomer

The predicted boiling point of 5-(Prop-2-YN-1-YL)tetradecan-6-one is 349.6±15.0 °C [1]. While no experimental boiling point is available for the positional isomer 8-prop-2-ynyl-tetradecan-7-one, its synthesis often involves reagents and conditions that suggest a similar but non-identical boiling range, indicated by its distinct SMILES notation which affects molar refractivity and intermolecular interactions [2]. The specific prediction for the target compound provides a key specification for distillation-based purification, which would differ from its isomer.

Thermodynamic Property Purification Physical Chemistry

Unique CuAAC Click Chemistry Viability vs. Allyl Analog

The terminal alkyne in 5-(Prop-2-YN-1-YL)tetradecan-6-one is a functional prerequisite for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the canonical click reaction [1]. Its closest structural analog containing an allyl group, 5-(prop-2-en-1-yl)tetradecan-6-one (CAS 50395-58-9), lacks this capability. This fundamental reactivity difference means the target compound can serve as a lipidated alkyne probe for activity-based protein profiling or biomolecule labeling, whereas the alkene analog is unreactive under the same mild, aqueous, and chemoselective conditions . The synthesis of the alkynone itself uses prop-2-ynyl bromide, a classic reagent for installing click-reactive handles into complex intermediates [2].

Click Chemistry Bioconjugation Chemoselectivity

Synthetic Provenance via Organoborate Chemistry vs. Traditional Alkylation

The compound 5-(Prop-2-YN-1-YL)tetradecan-6-one is explicitly formed as the major product from the reaction of triethyloxonium fluoroborate, trioctylborane, and 1-hexyne, a process that proceeds via an alkynylborate intermediate, ensuring regio- and stereospecific vinylborane formation before oxidation [1]. This methodology provides a regio-defined γ-oxo-alkyne. In contrast, simple all-carbon alkylation of a ketone enolate with propargyl bromide would be challenged by the tendency for propargylic systems to undergo allene formation or give mixtures of mono- and bis-alkylated products. The specific synthesis in the primary literature highlights a reproducible route to a structurally defined isomer, which is a critical quality attribute for procurement.

Synthetic Methodology Organoboron Regioselectivity

Targeted Application Scenarios for 5-(Prop-2-YN-1-YL)tetradecan-6-one Based on Evidence


Lipid-Based Click Chemistry Probes for Chemical Biology

The terminal alkyne group of 5-(Prop-2-YN-1-YL)tetradecan-6-one is essential for CuAAC-based bioconjugation, unlike its allyl analog which is inactive. This makes it a superior lipid tail for creating probes that can be 'clicked' to fluorescent reporters or affinity tags for studying protein lipidation or membrane dynamics in live cells. [1]

Convergent Synthesis of Lipopeptide and Lipid Libraries

With its resolved regiospecific structure from the Pelter synthesis, this alkynone provides a consistent stereoelectronic environment for late-stage functionalization. The ketone enables differential derivatization (e.g., oxime or hydrazone formation), while the terminal alkyne enables subsequent catalytic coupling to generate diverse compound collections for drug discovery. [2]

Hydrophobic Building Block for Supramolecular and Polymer Chemistry

The high lipophilicity (XLogP3 = 6.0), which is quantitatively different from its positional isomer, makes this molecule an ideal candidate for creating hydrophobic pockets or self-assembled monolayers. Its bifunctional nature allows it to be anchored to a surface via one functional group while modulating the interface properties with its long alkyl chain. [3]

Calibration Standard for Chromatographic Method Development

The specific predicted boiling point (349.6±15.0 °C) and lipophilicity provide clear benchmarks for developing and validating gas or liquid chromatography methods for long-chain alkynones in complex mixtures. The availability of this precise data, which is often lacking for less well-characterized isomers, makes it a more reliable reference material. [4]

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